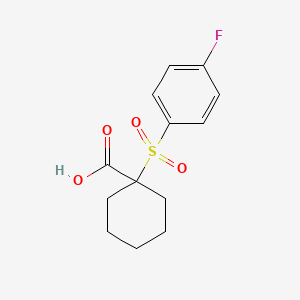
1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H15FO4S and its molecular weight is 286.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Fluorobenzenesulfonyl)cyclohexane-1-carboxylic acid, with a CAS number of 1153968-51-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a fluorobenzenesulfonyl group and a carboxylic acid moiety. Its structure can be represented as follows:
This molecular configuration contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.
Synthesis
Recent studies have highlighted efficient synthetic routes for producing γ-arylated cycloalkane acids, including this compound. The transannular C–H arylation method has been particularly effective, allowing for the synthesis of various biologically active cycloalkane derivatives in fewer steps compared to traditional methods .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor in various enzymatic pathways. Notably, compounds with similar structures have shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer therapy. For instance, related compounds exhibited IC50 values as low as 0.062 μM against HDACs .
The biological activity is primarily attributed to the compound's ability to interact with specific enzyme active sites or receptor binding domains. The sulfonyl group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic residues in target proteins.
Case Studies
- Histone Deacetylase Inhibition : A study demonstrated that structurally similar compounds effectively inhibited HDACs, leading to altered gene expression profiles associated with cancer cell growth suppression .
- Anticancer Activity : In vitro assays indicated that derivatives of cycloalkane carboxylic acids could induce apoptosis in various cancer cell lines, suggesting a potential therapeutic application for this compound .
Data Tables
| Biological Activity | IC50 Value (μM) | Target Enzyme/Pathway |
|---|---|---|
| HDAC Inhibition | 0.062 | Histone Deacetylases |
| Cytotoxicity | Varies (up to 10) | Cancer Cell Lines |
Propriétés
IUPAC Name |
1-(4-fluorophenyl)sulfonylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4S/c14-10-4-6-11(7-5-10)19(17,18)13(12(15)16)8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVLCNIYILVXKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














